molecular formula C19H17FN4O2 B2435202 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1203422-66-5

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2435202
CAS No.: 1203422-66-5
M. Wt: 352.369
InChI Key: MMZRKHOJXPCSPN-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Matrix Metalloproteinases Inhibition

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide shows potential as an inhibitor of matrix metalloproteinases. These enzymes play a significant role in tissue remodeling and repair, making the compound potentially useful in treating diseases associated with abnormal matrix degradation, such as arthritis or cancer metastasis (Schröder et al., 2001).

Synthesis and Characterization

This compound has been synthesized and characterized in various studies. The synthesis process often involves reactions with other chemicals, and the resulting product is analyzed using techniques like NMR, UV, IR, and mass spectral data. These studies are crucial for understanding the compound's structure and properties, which is essential for its application in drug development (Manolov et al., 2022).

Antinociceptive Activity

Research has indicated that derivatives of this compound exhibit significant antinociceptive activity. This suggests potential applications in pain management, as these compounds might be more potent than traditional pain relief medications like aspirin (Doğruer et al., 2000).

Analgesic and Anti-inflammatory Activity

Several studies have demonstrated the analgesic and anti-inflammatory properties of similar compounds. This positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), especially due to their lower gastrointestinal toxicity (Gökçe et al., 2011).

Antimicrobial and Antiviral Activity

Some studies have explored the antimicrobial and antiviral activities of these compounds. This includes their effectiveness against various bacterial and fungal strains and potential inhibition of viruses like Hepatitis C, offering a pathway for the development of new antimicrobial and antiviral agents (Çıkla et al., 2013).

Potential in Treating Depression and Emesis

Research has shown that certain derivatives can be effective in pre-clinical tests relevant to clinical efficacy in treating conditions like depression and emesis. This suggests that these compounds could be developed into new therapeutic agents for these conditions (Harrison et al., 2001).

Anticancer Properties

The compound and its derivatives have been investigated for their potential anticancer properties. This includes studies on their ability to inhibit cancer cell growth and their interactions with cellular targets like tubulin, which could lead to new cancer treatments (Jayarajan et al., 2019).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRKHOJXPCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.